2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: A precursor in the synthesis of the thiadiazole compound.
2-Amino-4-chloro-6-methylpyrimidine: Another heterocyclic compound with similar structural features.
Uniqueness
2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of both an amino group and a chloro-substituted phenyl ring attached to the thiadiazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8ClN3S |
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Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
WVYJALSKKYOSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
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